Urease-IN-8

Enzyme Inhibition Urease Anti-ulcer

Urease-IN-8 (Compound 5e, CAS 517906-16-0) is a triazolothiadiazine-based, competitive urease inhibitor with a reported IC50 of 3.51 ± 0.49 μM and a Ki of 3.11 ± 0.0031 μM against Jack bean urease. It was identified as a lead candidate from a library of 28 heteroaromatic analogues and is primarily utilized in research models of peptic ulcers and gastritis caused by *Helicobacter pylori* infection.

Molecular Formula C23H18N4OS
Molecular Weight 398.5 g/mol
Cat. No. B12380073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrease-IN-8
Molecular FormulaC23H18N4OS
Molecular Weight398.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NN=C3N2N=C(CS3)C4=CC=C(C=C4)C5=CC=CC=C5
InChIInChI=1S/C23H18N4OS/c1-28-20-13-11-19(12-14-20)22-24-25-23-27(22)26-21(15-29-23)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-14H,15H2,1H3
InChIKeyOGWMBDINONWMJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Urease-IN-8 Procurement Guide: Competitive Urease Inhibitor for Gastric Ulcer Research


Urease-IN-8 (Compound 5e, CAS 517906-16-0) is a triazolothiadiazine-based, competitive urease inhibitor with a reported IC50 of 3.51 ± 0.49 μM and a Ki of 3.11 ± 0.0031 μM against Jack bean urease [1]. It was identified as a lead candidate from a library of 28 heteroaromatic analogues and is primarily utilized in research models of peptic ulcers and gastritis caused by *Helicobacter pylori* infection [1].

Why Urease-IN-8 is Not Interchangeable with Common Urease Inhibitors


Substituting Urease-IN-8 with a generic urease inhibitor, such as thiourea or hydroxyurea, risks significant experimental variability and misinterpretation of results. The inhibition mechanism (competitive vs. non-competitive) and potency differ substantially across compound classes. Urease-IN-8 exhibits a ~6.5-fold higher potency than the standard inhibitor thiourea [1]. Furthermore, even among structurally similar triazolothiadiazine/triazolothiadiazole analogues, minor structural modifications lead to large variations in inhibitory activity and binding kinetics. For example, the lead compound 5k (Urease-IN-7) shows a different Ki (3.62 μM) despite a similar IC50 (3.33 μM), highlighting that these are distinct chemical entities with unique kinetic profiles [1].

Urease-IN-8 Quantitative Differentiation Evidence: A Comparator-Based Analysis


Potency Advantage Over Marketed Standard Thiourea

Urease-IN-8 demonstrates a 6.5-fold higher inhibitory potency compared to the standard urease inhibitor thiourea. In a direct head-to-head assay under identical conditions, Urease-IN-8 achieved an IC50 of 3.51 ± 0.49 μM, while thiourea exhibited an IC50 of 22.45 ± 0.30 μM [1].

Enzyme Inhibition Urease Anti-ulcer Drug Discovery

Competitive Inhibition Kinetics with Defined Ki Value

Urease-IN-8 acts as a competitive inhibitor with a precisely determined inhibition constant (Ki) of 3.11 ± 0.0031 μM. This Ki value provides a more accurate measure of binding affinity than IC50 alone, enabling robust comparison and prediction of enzyme-inhibitor interactions. In contrast, the standard inhibitor thiourea, while also competitive, has a significantly higher Ki (data not provided in the primary study but inferred from its higher IC50), and many other urease inhibitors operate via non-competitive or mixed mechanisms [1].

Enzyme Kinetics Urease Competitive Inhibitor Mechanism of Action

Favorable In Silico ADME Profile Compared to Class Baseline

Computational ADME (Absorption, Distribution, Metabolism, and Excretion) analysis predicts that Urease-IN-8 possesses good druglikeness properties, making it a suitable lead candidate for further development. While quantitative ADME data for direct comparators like Urease-IN-7 are not provided in a comparative table, the study confirms that both lead compounds (5e and 5k) demonstrate favorable predicted ADME characteristics, positioning them above the baseline of the broader triazolothiadiazole/triazolothiadiazine library evaluated [1].

ADME Druglikeness Computational Chemistry Lead Optimization

Differentiated Binding Affinity Compared to Closest Structural Analog Urease-IN-7

Urease-IN-8 (compound 5e) and Urease-IN-7 (compound 5k) are the two most potent inhibitors identified in the same study. Although their IC50 values are similar (3.51 μM vs. 3.33 μM), Urease-IN-8 exhibits a lower inhibition constant (Ki = 3.11 μM) compared to Urease-IN-7 (Ki = 3.62 μM) [1]. This subtle but quantifiable difference in binding affinity suggests that Urease-IN-8 may have a distinct thermodynamic profile and could be preferred in assays where a slightly tighter binding interaction is critical.

Structure-Activity Relationship Urease Lead Compound Chemical Biology

Optimal Research Applications for Urease-IN-8 Based on Quantitative Evidence


*In Vitro* Studies of *H. pylori*-Associated Peptic Ulcer Pathogenesis

Urease-IN-8 is ideally suited for *in vitro* models investigating the role of urease in *H. pylori*-induced gastric epithelial damage. Its 6.5-fold greater potency over thiourea allows for effective urease inhibition at lower concentrations, minimizing potential off-target cytotoxicity [1]. The well-defined competitive inhibition mechanism enables precise interpretation of results.

Structure-Activity Relationship (SAR) Studies for Urease Inhibitor Optimization

As a lead compound within a well-characterized triazolothiadiazine series, Urease-IN-8 serves as an excellent benchmark for SAR studies. Its established IC50 (3.51 μM) and Ki (3.11 μM) provide a quantitative baseline for evaluating the impact of structural modifications on potency and binding affinity, particularly when compared to its close analog Urease-IN-7 [1].

Computational Drug Discovery and Molecular Docking Validation

Urease-IN-8 is an optimal tool for validating *in silico* docking and dynamics simulations. Its confirmed competitive binding mode and favorable ADME predictions offer a reliable reference for computational chemists developing and testing new urease inhibitor algorithms or scoring functions. The availability of precise kinetic data (Ki) allows for direct correlation between computational binding energies and experimental affinity [1].

Enzyme Kinetics and Mechanism of Action Studies

The compound's well-defined competitive inhibition mechanism, coupled with a precise Ki value, makes it a valuable reagent for advanced enzyme kinetics studies. Researchers can use Urease-IN-8 to probe the catalytic mechanism of urease, study enzyme-inhibitor dynamics, or as a control compound in assays designed to identify non-competitive or allosteric urease inhibitors [1].

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